![molecular formula C24H23ClN2O4S B11232433 N-(2-chlorobenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232433.png)
N-(2-chlorobenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine This compound features a benzoxazine core, which is a heterocyclic structure containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include formaldehyde, methyl 2-nitrophenylacetic acid, and tetrabutylammonium iodide . The reaction conditions often involve the use of solvents like toluene and catalysts such as potassium carbonate to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
N-[(2-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications, including:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other benzoxazine derivatives and sulfonamide-containing molecules. Examples include:
- N-[(2-Chlorophenyl)methyl]-4-(trifluoromethyl)benzamide
- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C24H23ClN2O4S |
|---|---|
分子量 |
471.0 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-16-7-10-19(11-8-16)32(29,30)27-15-23(31-22-13-17(2)9-12-21(22)27)24(28)26-14-18-5-3-4-6-20(18)25/h3-13,23H,14-15H2,1-2H3,(H,26,28) |
InChI 键 |
WCBUGMQVHVFFCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide](/img/structure/B11232357.png)
![N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11232370.png)
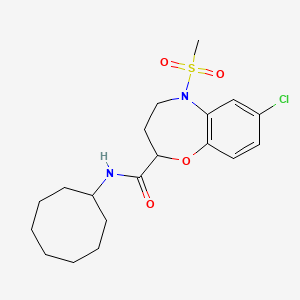
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11232376.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11232378.png)
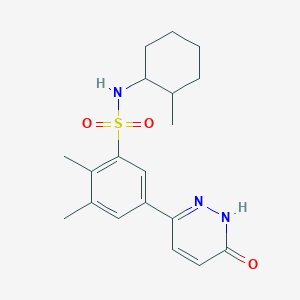
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11232395.png)
![Methyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11232408.png)
![N~6~-butyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232421.png)
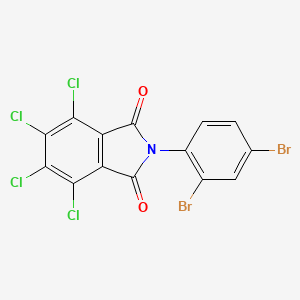
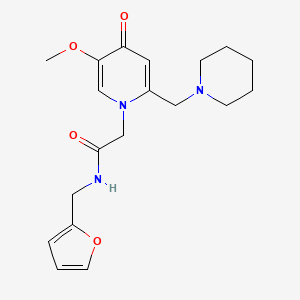
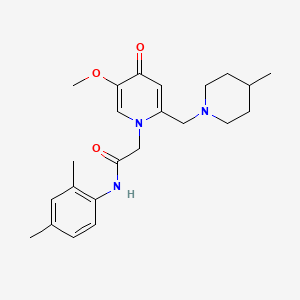

![2-[3-[(3-chlorobenzyl)sulfanyl]-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-yl]ethyl methyl ether](/img/structure/B11232446.png)
